Cimetidine EP Impurity B
CAS No.: 138035-55-9
Cat. No.: VC0194887
Molecular Formula: C10H15N5OS
Molecular Weight: 253.32
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138035-55-9 |
|---|---|
| Molecular Formula | C10H15N5OS |
| Molecular Weight | 253.32 |
| IUPAC Name | methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |
| Standard InChI | InChI=1S/C10H15N5OS/c1-8-9(15-7-14-8)5-17-4-3-12-10(16-2)13-6-11/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15) |
| SMILES | CC1=C(N=CN1)CSCCN=C(NC#N)OC |
Introduction
Chemical Properties and Structure
Chemical Identity
Cimetidine EP Impurity B has been well-characterized through various analytical methods. The compound possesses several key identifiers that facilitate its recognition and analysis in pharmaceutical testing.
Table 1: Chemical Identifiers of Cimetidine EP Impurity B
| Parameter | Details |
|---|---|
| CAS Number | 138035-55-9 |
| Molecular Formula | C10H15N5OS |
| Molecular Weight | 253.3 g/mol |
| Chemical Name | Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]-carbamimidate |
The compound contains key functional groups including an imidazole ring, a thioether linkage, and a cyano group, which contribute to its chemical properties and behavior in analytical testing .
Structural Characteristics
The molecular structure of Cimetidine EP Impurity B shares similarities with the parent compound cimetidine but differs in specific structural elements that affect its chemical reactivity and properties. The compound features a 5-methyl-1H-imidazole group connected via a thioether linkage to an ethyl chain, which is further attached to a cyano-substituted carbamimidate moiety. This structure influences its chromatographic behavior, spectroscopic properties, and potential biological interactions.
The presence of the imidazole ring provides acid-base properties similar to those observed in cimetidine, while the cyano group contributes to the compound's distinct spectroscopic signature, facilitating its identification in impurity profiling studies .
Analytical Characterization
Spectroscopic Methods
Applications and Uses
Pharmaceutical Quality Control
Manufacturing and Quality Specifications
Production Methods
| Parameter | Specification |
|---|---|
| Appearance | Typically a solid material with defined physical characteristics |
| Identification | Positive identification by IR, NMR, and MS compared to established references |
| Assay | Usually ≥95.0% (HPLC) |
| Related Substances | Individual unspecified impurities: ≤0.5% |
| Water Content | Within specified limits, typically ≤0.5% |
| Residual Solvents | Within ICH limits for Class 2 and 3 solvents |
Regulatory Aspects and Pharmacopoeial Standards
European Pharmacopoeia Requirements
The European Pharmacopoeia (EP) includes specific monographs and general chapters that govern the testing and control of pharmaceutical impurities, including Cimetidine EP Impurity B. These standards provide detailed requirements for:
-
Identification tests
-
Quantitative determination methods
-
Acceptable limits in final pharmaceutical products
-
Reference standard characterization
Compliance with EP requirements is mandatory for pharmaceutical products marketed in European countries and many other regions that recognize EP standards .
Global Regulatory Considerations
Beyond European standards, various regulatory authorities worldwide establish requirements for the control of pharmaceutical impurities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, provide a framework for the identification, qualification, and control of impurities in new drug substances and products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume